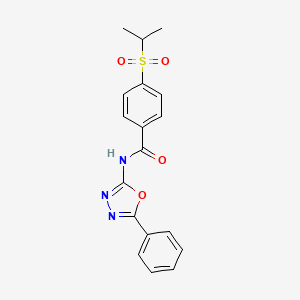

4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Descripción

4-(Isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted at the 4-position with an isopropylsulfonyl group. The 1,3,4-oxadiazole ring, a heterocycle known for its metabolic stability and hydrogen-bonding capabilities, is appended with a phenyl group at the 5-position.

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-12(2)26(23,24)15-10-8-13(9-11-15)16(22)19-18-21-20-17(25-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBJYFDCDGTIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 5-phenyl-1,3,4-oxadiazole core. This can be achieved through the cyclization of appropriate hydrazides or carboxylic acids under acidic or basic conditions. The resulting oxadiazole is then reacted with isopropylsulfonyl chloride to introduce the sulfonyl group. Finally, the benzamide moiety is attached through a coupling reaction with an appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfones or sulfoxides.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Isopropylsulfonyl derivatives such as isopropylsulfoxide or isopropylsulfone.

Reduction: Reduced oxadiazole derivatives such as 5-phenyl-1,3,4-oxadiazol-2-ylamine.

Substitution: Substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antitubercular properties, targeting specific enzymes in Mycobacterium tuberculosis. Additionally, it can be used in the development of new pharmaceuticals due to its ability to interact with biological targets.

Medicine: . Its ability to inhibit viral replication makes it a valuable candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mecanismo De Acción

The mechanism by which 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological or chemical outcome. The sulfonyl group enhances the compound's solubility and stability, making it more effective in its applications.

Comparación Con Compuestos Similares

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~415 g/mol) is comparable to VNI (484 g/mol) and LMM5 (~490 g/mol). HPLC Purity: Analogs like Compound 8 () achieve >95% purity, suggesting the target compound can be synthesized with similar efficiency .

Physicochemical Comparison Table

| Compound | Molecular Weight (g/mol) | logP (Predicted) | HPLC Purity (%) | |

|---|---|---|---|---|

| Target Compound | ~415 | ~3.5 | N/A | |

| VNI | 484 | 4.2 | >95 | |

| Compound 51 () | 300.0 | 2.8 | 95.2 | |

| Compound 6d () | 442.47 | 3.1 | 95.5 |

Structure-Activity Relationship (SAR) Insights

- Sulfonyl vs.

- Substituent Position : Para-substitution on benzamide (e.g., isopropylsulfonyl in the target vs. dichlorophenyl in VNI) optimizes steric fit in enzyme active sites .

- Oxadiazole Modifications : The 5-phenyl group on oxadiazole is conserved across analogs, critical for π-π stacking with aromatic residues in targets like CYP51 .

Actividad Biológica

4-(Isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound with potential pharmacological applications. Its structure incorporates an isopropylsulfonyl group and a 1,3,4-oxadiazole moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

This compound features a benzamide core with an isopropylsulfonyl substituent and a phenyl-substituted oxadiazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an enzyme inhibitor, particularly targeting:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may also contribute to cognitive enhancement by prolonging acetylcholine action.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess broad-spectrum antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Analgesic and Anti-inflammatory Effects

Recent studies have explored the analgesic and anti-inflammatory effects of oxadiazole derivatives. In animal models, compounds similar to 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide showed significant pain relief in writhing tests and hot plate assays. These results suggest that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Toxicological Assessment

Toxicological evaluations have shown that compounds in this class exhibit low acute toxicity. Histopathological assessments in animal studies indicated no significant adverse effects on vital organs at therapeutic doses . This low toxicity profile supports further exploration for clinical applications.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Evaluated antimicrobial activity against E. coli and S. aureus | Showed significant inhibition with MIC values < 100 µg/mL |

| Study B | Assessed analgesic effects in mice using writhing and hot plate tests | Demonstrated effective pain relief comparable to standard analgesics |

| Study C | Conducted histopathological analysis post-treatment | No observable cytotoxic effects on liver or kidney tissues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.